What is Eicosapentaenoic Acid-d5 Ethyl Ester and its primary use in research?
What is Eicosapentaenoic Acid-d5 Ethyl Ester and its primary use in research?
Precision Bioanalysis in Omega-3 Therapeutics
Executive Summary
Eicosapentaenoic Acid-d5 Ethyl Ester (EPA-d5 EE) is a stable, isotopically labeled analog of the pharmaceutical ingredient Icosapent Ethyl (Vascepa®). It serves as the critical internal standard (IS) in the quantitative bioanalysis of eicosapentaenoic acid (EPA) derivatives during pharmacokinetic (PK) and pharmacodynamic (PD) studies.
In modern drug development, particularly for lipid-based therapeutics, the use of EPA-d5 EE is not merely a procedural formality but a scientific necessity . It compensates for the significant ionization suppression (matrix effects) and extraction variability inherent in lipophilic plasma assays, ensuring that data submitted to regulatory bodies (FDA, EMA) meets the rigorous standards of accuracy and reproducibility.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The molecule consists of an ethyl esterified eicosapentaenoic acid backbone where five hydrogen atoms at the terminal methyl position (C20) are replaced by deuterium. This specific labeling position is strategic: it ensures the isotopic label is retained within the fatty acid moiety even if the ethyl ester bond is hydrolyzed, allowing for versatile metabolic tracking.
| Property | Specification |
| Chemical Name | 5Z,8Z,11Z,14Z,17Z-eicosapentaenoic-19,19,20,20,20-d5 acid, ethyl ester |
| Synonyms | EPA ethyl ester-d5; Icosapent ethyl-d5; SFE 22:5-d5 |
| CAS Number | 2483831-19-0 |
| Molecular Formula | |
| Molecular Weight | 335.53 g/mol (Unlabeled: 330.51 g/mol ) |
| Isotopic Purity | |
| Solubility | Soluble in Ethanol, DMSO, DMF (>100 mg/ml); Practically insoluble in water |
| Stability | Oxygen and light sensitive. Store at -20°C under inert gas (Argon/Nitrogen). |
Primary Use: Quantitative Bioanalysis (LC-MS/MS)[2][7]
The primary utility of EPA-d5 EE is as an Internal Standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.
The Causality of Choice
Why use a deuterated ethyl ester rather than a structural analog (e.g., heptadecanoic acid)?
-
Co-Elution & Matrix Compensation: EPA-d5 EE is chemically identical to the analyte (EPA-EE) but mass-differentiated. It co-elutes on C18 columns. Therefore, any ion suppression caused by phospholipids or plasma proteins at that specific retention time affects both the analyte and the IS equally. The ratio remains constant, nullifying the error.
-
Extraction Efficiency: Lipophilic extraction (LLE or PPT) is variable. EPA-d5 EE partitions into the organic phase with the exact same efficiency as the drug, correcting for recovery losses.
-
Ionization Physics: In Atmospheric Pressure Chemical Ionization (APCI), which is preferred for neutral lipids, the charge transfer mechanism is identical for both species.
Validated Experimental Protocol
The following protocol represents a self-validating system for quantifying Icosapent Ethyl in human plasma.
A. Sample Preparation (Protein Precipitation)
Objective: Remove plasma proteins while maximizing recovery of the lipophilic analyte.
-
Aliquot: Transfer 50 µL of human plasma into a 1.5 mL centrifuge tube.
-
IS Addition: Add 10 µL of EPA-d5 EE working solution (e.g., 1 µg/mL in ethanol). Vortex for 30 seconds.
-
Validation Check: The IS must be added before any extraction solvent to track recovery.
-
-
Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Separation: Vortex vigorously for 1 min, then centrifuge at 14,000 x g for 10 min at 4°C.
-
Transfer: Transfer the clear supernatant to an autosampler vial.
B. LC-MS/MS Instrumentation Parameters
System: UHPLC coupled to a Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
Chromatography (LC):
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 1 mM Ammonium Acetate (promotes
or formation). -
Mobile Phase B: Methanol/Acetonitrile (50:50).
-
Gradient: Steep ramp from 60% B to 98% B over 3 minutes to elute highly lipophilic esters.
Mass Spectrometry (MS):
-
Source: APCI (Positive Mode) .
-
Reasoning: ESI often fails for neutral ethyl esters due to poor protonation. APCI uses a corona discharge to force proton transfer, providing higher sensitivity for this specific molecule.
-
-
MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor Ion ( | Product Ion ( | Neutral Loss |
| EPA-EE (Target) | 331.3 | 285.3 | Ethanol (46 Da) |
| EPA-d5 EE (IS) | 336.3 | 290.3 | Ethanol (46 Da) |
Note: The product ion for the IS is shifted by +5 Da (285.3
Visualizations
Figure 1: Chemical Structure & Isotopic Labeling
This diagram illustrates the specific location of the deuterium atoms on the terminal methyl group, distinguishing it from ethyl-labeled variants.
Caption: Structural schematic of EPA-d5 EE showing the stable isotope location on the fatty acid tail (red), ensuring the label tracks the active moiety.
Figure 2: LC-MS/MS Bioanalytical Workflow
A logical flow of the quantification process, highlighting the "Self-Validating" role of the Internal Standard.
Caption: Workflow demonstrating how EPA-d5 EE corrects for extraction and ionization variability at every critical step.
References
-
Viswanathan, S., et al. (2017).[5][6] "A novel liquid chromatography/tandem mass spectrometry (LC-MS/MS) based bioanalytical method for quantification of ethyl esters of Eicosapentaenoic acid (EPA) and Docosahexaenoic acid (DHA) and its application in pharmacokinetic study." Journal of Pharmaceutical and Biomedical Analysis, 141, 250-261.[5][6] Retrieved from [Link]
-
Li, L., et al. (2020). "LC-APCI-MS/MS assay for quantitation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid in human plasma and its application in a pharmacokinetic study." Biomedical Chromatography, 34(10), e4905.[7] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Ethyl EPA and ethyl DHA cause similar and differential changes in plasma lipid concentrations and lipid metabolism in subjects with low-grade chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel liquid chromatography/tandem mass spectrometry (LC-MS/MS) based bioanalytical method for quantification of ethyl esters of Eicosapentaenoic acid (EPA) and Docosahexaenoic acid (DHA) and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel liquid chromatography/tandem mass spectrometry (LC-MS/MS) based bioanalytical method for quantification of ethyl esters of Eicosapentaenoic acid (EPA) and Docosahexaenoic acid (DHA) and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
